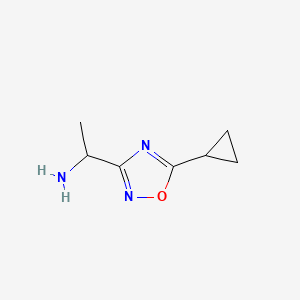
Methyl (R)-3-amino-3-(2,3-dichlorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate is an organic compound with a complex structure It is characterized by the presence of an amino group, a dichlorophenyl group, and a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate typically involves the esterification of 3-amino-3-(2,3-dichlorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of methyl (3R)-3-nitro-3-(2,3-dichlorophenyl)propanoate.
Reduction: Formation of methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 3-(2,3-dichlorophenyl)propanoate
- Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate
- Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate
Uniqueness
Methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the stereochemistry of the amino group
属性
分子式 |
C10H11Cl2NO2 |
|---|---|
分子量 |
248.10 g/mol |
IUPAC 名称 |
methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-9(14)5-8(13)6-3-2-4-7(11)10(6)12/h2-4,8H,5,13H2,1H3/t8-/m1/s1 |
InChI 键 |
ULOIUEWONOVCHN-MRVPVSSYSA-N |
手性 SMILES |
COC(=O)C[C@H](C1=C(C(=CC=C1)Cl)Cl)N |
规范 SMILES |
COC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride](/img/structure/B13513585.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid](/img/structure/B13513592.png)

![Dispiro[3.1.36.14]decane-8-sulfonyl chloride](/img/structure/B13513611.png)

![2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)






